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molecular formula C7H5Br2FO B1304669 1,3-Dibromo-5-fluoro-2-methoxybenzene CAS No. 443-41-4

1,3-Dibromo-5-fluoro-2-methoxybenzene

Cat. No. B1304669
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939871B2

Procedure details

To a stirred mixture of 2,6-dibromo-4-fluoroanisole (52.5 g, 0.185 mol) in 98% sulfuric acid (152 mL) at 15° C. was added, dropwise over 0.5 h, a solution of nitric acid (9.2 mL) and sulfuric acid (152 mL) with external ice-bath cooling. The mixture was stirred at 20° C. over 4 h, then was poured into ice water (1 kg) and extracted with dichloromethane (3×150 mL). The combined extracts were dried (Na2SO4) and evaporated in vacuo to give a brown oil. Chromatography on silica with 1-50% ether in hexane gradient elution gave an off-white solid, a solution of which in ethanol (250 mL) was hydrogenated at 20° C. and 4 bar over 10% palladium on carbon (3.5 g) for 18 h. Catalyst was removed by filtration and the filtrate was evaporated in vacuo to give a residue which was partitioned between saturated aqueous NaHCO3 (300 mL) and dichloromethane (3×100 mL). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give an oil. Chromatography on silica with 20-50% ether in hexane gradient elution gave the title compound (15.3 g, 59%) as an oil.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](Br)[C:3]=1[O:10][CH3:11].[N+:12]([O-])(O)=O>S(=O)(=O)(O)O.C(O)C.[Pd]>[F:8][C:6]1[CH:5]=[CH:4][C:3]([O:10][CH3:11])=[CH:2][C:7]=1[NH2:12]

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)Br)OC
Name
Quantity
152 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
152 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
1 kg
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. over 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, dropwise over 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
Chromatography on silica with 1-50% ether in hexane gradient elution
CUSTOM
Type
CUSTOM
Details
gave an off-white solid
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 20° C.
CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between saturated aqueous NaHCO3 (300 mL) and dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
Chromatography on silica with 20-50% ether in hexane gradient elution

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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